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These application notes provide a summary of the available preclinical information on the
dosing and toxicity of YL217, a novel antibody-drug conjugate (ADC) targeting Cadherin-17
(CDH17). The protocols outlined below are generalized methodologies for the assessment of
ADC toxicity and should be adapted for specific experimental contexts.

Introduction to YL217

YL217 is an investigational ADC being developed for the treatment of advanced solid tumors,
particularly those of the gastrointestinal tract such as gastric, colorectal, and pancreatic cancer.
[1][2] It is composed of a humanized monoclonal antibody targeting CDH17, linked to a
topoisomerase | inhibitor payload via MediLink Therapeutics' proprietary TMALIN® platform.[2]
[3][4] This platform is designed for payload release within the tumor microenvironment.[2][3] A
first-in-human Phase 1 clinical trial for YL217 is anticipated to commence in July 2025 to
evaluate its safety, tolerability, pharmacokinetics, and efficacy.[4]

Dosing Schedule

Preclinical studies have indicated that YL217 suppresses tumor growth in a dose-dependent
manner in xenograft models of human colorectal and gastric cancer.[4] However, specific
details regarding the dosing schedules used in these preclinical studies, such as the exact
dose levels, frequency, and duration of administration, are not publicly available. In vivo
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efficacy has been demonstrated in both cell line-derived xenograft (CDX) and patient-derived
xenograft (PDX) mouse models with varying levels of CDH17 expression.[3]

The upcoming Phase 1 clinical trial (NCT06859762) will employ a dose-escalation strategy to
determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) in

patients with advanced solid tumors.[1]

Table 1: lllustrative Preclinical Dosing Schedule for a CDH17-Targeting ADC

Parameter Description

) Immunodeficient mice (e.g., NOD-SCID) bearing
Animal Model
human tumor xenografts (CDX or PDX)

Route of Administration Intravenous (1V)

Typically ranges from 1 mg/kg to 10 mg/kg,

Dose Levels o ]
administered weekly or bi-weekly.

Once weekly (QW) or once every two weeks

(Q2w)

Dosing Frequency

. 4-6 weeks, or until tumor volume reaches a
Study Duration _ .
predetermined endpoint.

Control Groups Vehicle control, non-targeting ADC control.

Note: This table is illustrative and based on general practices for preclinical ADC studies. The
specific dosing for YL217 has not been publicly disclosed.

Toxicity Assessment

Preclinical evaluation of YL217 in mouse models has shown it to be well-tolerated.[3][4]
Furthermore, Good Laboratory Practice (GLP) toxicity studies in monkeys have indicated an
acceptable safety profile.[3] Pharmacokinetic analyses in monkeys have demonstrated high
stability of YL217 in circulation, with minimal payload release.[3]

The payload of YL217 is a topoisomerase | inhibitor.[4] This class of drugs is known to
potentially cause toxicities in rapidly dividing normal tissues, such as the bone marrow and
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intestinal epithelium.[5][6]

Table 2: Summary of Potential Toxicities Associated with Topoisomerase | Inhibitor-Based
ADCs

Organ System Potential Adverse Events
Hematologic Neutropenia, Anemia, Thrombocytopenia
Gastrointestinal Diarrhea, Nausea, Vomiting

Hepatic Elevated liver enzymes (AST, ALT)
Dermatologic Rash, Alopecia

General Fatigue, Decreased appetite

Note: This table lists general potential toxicities and is not based on specific published data for
YL217.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies of YL217 are not publicly
available. The following are generalized protocols for key toxicity assessment experiments for
an antibody-drug conjugate.

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the highest dose of YL217 that can be administered without causing
unacceptable toxicity in a rodent model.

Methodology:

» Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c), with equal numbers of
males and females per group.

e Groups: A control group receiving vehicle and at least 3-5 dose-escalation groups receiving
increasing concentrations of YL217.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4707128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10023384/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Administration: Administer YL217 via intravenous (IV) injection. The dosing schedule can be
a single dose or multiple doses over a set period (e.g., once weekly for two weeks).

e Monitoring:

o Clinical Observations: Daily monitoring for signs of toxicity, including changes in
appearance, behavior, and activity.

o Body Weight: Measure body weight at least twice weekly. Significant weight loss is a key
indicator of toxicity.

o Hematology and Clinical Chemistry: Collect blood samples at the end of the study for
complete blood count (CBC) and serum chemistry analysis.

o Endpoint: The MTD is typically defined as the dose level below the one that causes severe
morbidity, mortality, or a predefined level of body weight loss (e.g., >20%).

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of YL217 on both target-expressing cancer cells and
non-target cells.

Methodology:
e Cell Lines:

o Target-Positive: A panel of human cancer cell lines with varying levels of CDH17
expression.

o Target-Negative: A human cell line that does not express CDH17 to assess off-target
toxicity.

» Treatment: Plate cells in 96-well plates and treat with a serial dilution of YL217, a non-
targeting control ADC, and the free payload.

 Incubation: Incubate the cells for a period that allows for drug-induced cell death (typically
72-120 hours).
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 Viability Assessment: Measure cell viability using a standard assay such as MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g.,
CellTiter-Glo®).

o Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to
determine the potency and selectivity of YL217.

Visualizations

Diagram 1: Proposed Mechanism of Action for YL217
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Caption: YL217 binds to CDH17, is internalized, and releases its payload, leading to apoptosis.

Diagram 2: Experimental Workflow for In Vivo Toxicity Assessment
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Caption: A typical workflow for assessing the in vivo toxicity of an ADC like YL217.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://ctv.veeva.com/study/a-first-in-human-study-of-yl217-in-patients-with-advanced-solid-tumors
https://www.medilinkthera.com/news-details/47
https://aacrjournals.org/cancerres/article/85/8_Supplement_1/2940/755637/Abstract-2940-Preclinical-development-of-a-next
https://www.clinicaltrials.gov/study/NCT06859762
https://pmc.ncbi.nlm.nih.gov/articles/PMC4707128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4707128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10023384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10023384/
https://www.benchchem.com/product/b15589250#yl217-dosing-schedule-and-toxicity-assessment
https://www.benchchem.com/product/b15589250#yl217-dosing-schedule-and-toxicity-assessment
https://www.benchchem.com/product/b15589250#yl217-dosing-schedule-and-toxicity-assessment
https://www.benchchem.com/product/b15589250#yl217-dosing-schedule-and-toxicity-assessment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15589250?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

